REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.C1(O[C:19](=O)[C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=2)C=CC=CC=1.C1(O)C=CC=CC=1>>[OH:26][C:23]1[CH:24]=[CH:25][C:20]([C:19]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
60.9 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)NN)C=C1
|
Name
|
|
Quantity
|
85.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
stirred with methanol (150-200 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed via the distillation head
|
Type
|
TEMPERATURE
|
Details
|
The temperature is then increased to 300° C.
|
Type
|
WAIT
|
Details
|
held for approximately one hour while under nitrogen
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The undissolved solid is collected
|
Type
|
CUSTOM
|
Details
|
dried at 150° C. in a forced air oven
|
Type
|
CUSTOM
|
Details
|
The white solid (approximately 56 g) is recrystallized from N,N-dimethylacetamide (DMAc, 225 ml) and water (105 ml)
|
Type
|
CUSTOM
|
Details
|
after drying at 200° C. under vacuum (45.7 g, 45% yield), it
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C=1OC(=NN1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |